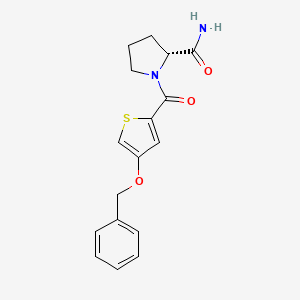![molecular formula C17H22N2O B7358907 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol, also known as A-366, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. A-366 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a crucial role in gene expression regulation.
Mécanisme D'action
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol selectively inhibits LSD1, an enzyme that removes methyl groups from histone proteins, which are essential for regulating gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to the suppression of gene expression. The compound's ability to selectively target LSD1 is due to its unique chemical structure, which allows it to bind to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells by suppressing the expression of oncogenes and activating tumor suppressor genes. The compound has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease by modulating the expression of genes involved in inflammation and synaptic plasticity. This compound's antiviral activity is thought to be due to its ability to inhibit viral replication by modulating the expression of host genes involved in viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol's selectivity for LSD1 makes it a valuable tool for studying the role of this enzyme in various diseases. The compound's potency and specificity also make it a promising lead compound for the development of new drugs targeting LSD1. However, this compound's limited solubility in water and its potential toxicity at high doses are significant limitations for lab experiments.
Orientations Futures
Future research on 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol should focus on improving its pharmacokinetic properties, including solubility and bioavailability, to enhance its therapeutic potential. Additionally, the compound's activity against other LSD1 isoforms and its potential interactions with other enzymes and proteins should be investigated. This compound's antiviral activity also warrants further investigation, particularly in the context of emerging viral infections. Finally, this compound's potential as a tool for epigenetic editing and gene therapy should be explored.
Méthodes De Synthèse
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 3-bromoaniline with 3-(2-aminopropyl)phenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. The intermediate is then subjected to a reductive amination reaction with glyoxal to produce this compound.
Applications De Recherche Scientifique
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound's ability to inhibit LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. The compound has also demonstrated antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
2-[4-amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(18)9-13-3-2-4-15(10-13)17-11-16(19)6-5-14(17)7-8-20/h2-6,10-12,20H,7-9,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYPUOIALGOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)
![3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)